molecular formula C21H16FN3O2S B2427129 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 941994-39-4

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2427129
CAS RN: 941994-39-4
M. Wt: 393.44
InChI Key: MDZNLCQJYLAAKD-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” is a chemical compound with the molecular formula C24H21FN4O3S2 . It has a molecular weight of 496.6 g/mol . The IUPAC name for this compound is N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes several functional groups. The compound contains a fluorobenzo[d]thiazol-2-yl group, a phenoxy group, and a pyridin-4-ylmethyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 496.6 g/mol. It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity. The compound has 0 hydrogen bond donors and 8 hydrogen bond acceptors. The topological polar surface area is 120 Ų .

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis of novel compounds with potential anticancer activity. For instance, derivatives of benzothiazole have been synthesized and tested against various cancer cell lines, demonstrating significant anticancer activity at low concentrations compared to reference drugs. These compounds engage in intricate chemical reactions leading to the formation of structures that may inhibit the proliferation of cancer cells (Hammam et al., 2005; Alqahtani & Bayazeed, 2020; Fallah-Tafti et al., 2011; Bayazeed & Alnoman, 2020).

Antimicrobial Activity

Some synthesized compounds exhibit antimicrobial activity, representing a promising direction for developing new antimicrobial agents. This includes exploring the structure-activity relationships of various substituted compounds, which have shown effectiveness against bacteria and fungi. Such studies offer insights into the potential therapeutic applications of these compounds in treating microbial infections (Anuse et al., 2019).

Molecular Modeling and Drug Design

Molecular modeling and docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes and receptors. This research aids in the design of more potent and selective agents for cancer therapy and other diseases. The goal is to identify compounds with high affinity and specificity for their targets, thereby enhancing the efficacy and reducing the side effects of potential drugs (Ivasechko et al., 2022; Abu-Melha, 2021).

Synthesis and Characterization

Efforts in synthesizing and characterizing new derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide focus on elucidating their chemical properties and potential biological activities. Advanced synthetic methodologies and characterization techniques are employed to develop compounds with desired properties and to study their mechanism of action at the molecular level (Wise et al., 1987; Yurttaş et al., 2015).

Future Directions

The future directions for the study of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be investigated further .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-17-7-4-8-18-20(17)24-21(28-18)25(13-15-9-11-23-12-10-15)19(26)14-27-16-5-2-1-3-6-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZNLCQJYLAAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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